n,n-Dihexylacetamide

Overview

Description

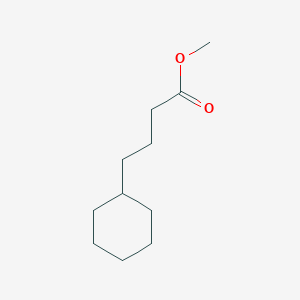

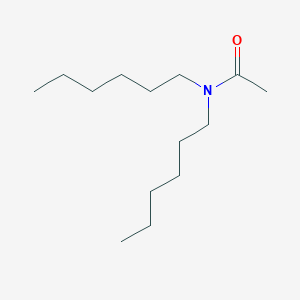

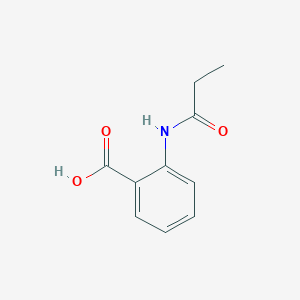

N,N-Dihexylacetamide (DHA) is an organic compound belonging to the family of aliphatic amides. It is a colorless liquid with a mild odor and a low boiling point of 122 °C. DHA is used in a variety of applications, including as a solvent in industrial processes, as a plasticizer for polymers, and as an intermediate in the synthesis of various organic compounds. DHA has also been studied for its biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

Selective Uranium Extraction : Palmieri et al. (1986) demonstrated that N,N-Dihexylacetamide in toluene can selectively extract uranium from an aqueous phase containing multiple elements. This process significantly reduces uranium levels, proving its efficacy in uranium extraction and separation (Palmieri, Fritz, Thompson, & Houk, 1986).

Solubility in Supercritical Carbon Dioxide : Liu et al. (2008) synthesized compounds including 2,2′-oxybis(this compound) and studied their solubilities in supercritical carbon dioxide. This research is significant for understanding the solubility behavior of amide compounds in different conditions, which is crucial for various chemical processes (Liu, Yang, Wang, & Li, 2008).

Complexation of Alkali Metal Cations : Horvat et al. (2017) conducted a comprehensive study on the complexation of alkali metal cations by this compound derivatives. This research is vital for understanding the interaction of these compounds with alkali metals, which has implications in various chemical and biological systems (Horvat, Frkanec, Cindro, & Tomišić, 2017).

Lithium Ion Extraction : Li et al. (2016) explored the kinetics of lithium ion extraction by N,N-bis(2-ethylhexyl)acetamide, a related compound, from simulated brine using the rising single drop method. This study is crucial for understanding the efficiency of lithium ion recovery, a key process in lithium resource management (Li, Li, Shi, Li, Ji, Peng, Nie, Song, & Zeng, 2016).

Safety and Hazards

properties

IUPAC Name |

N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-4-6-8-10-12-15(14(3)16)13-11-9-7-5-2/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUCOPIALLYRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

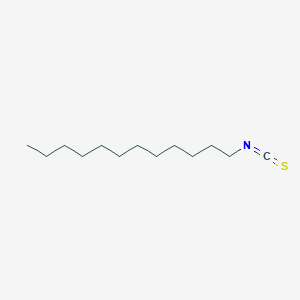

CCCCCCN(CCCCCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288129 | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16423-51-1 | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16423-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dihexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIHEXYLACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N,N-Dihexylacetamide in supercritical fluid applications?

A2: this compound plays a crucial role in supercritical fluid technology due to its ability to solubilize other amide compounds in supercritical carbon dioxide (scCO2) []. This is particularly relevant because scCO2 is a desirable solvent in green chemistry due to its non-toxic and environmentally benign nature. The solubility of 2,2′-Oxybis(this compound), a compound structurally similar to this compound, was specifically studied in scCO2 across various temperatures and pressures []. This research demonstrated the feasibility of using such compounds to enhance the solubility of other amides in scCO2, thereby expanding the potential applications of this green solvent system.

Q2: How do structural modifications of calix[4]arene derivatives, particularly those incorporating the this compound moiety, influence their ability to bind alkali metal cations?

A3: Research indicates that incorporating this compound into calix[4]arene structures significantly impacts their ability to complex with alkali metal cations []. The this compound group, when present as a tertiary-amide derivative on the lower rim of the calix[4]arene scaffold, contributes to the molecule's ability to selectively bind alkali metal cations in various solvents []. This selectivity is influenced by several factors, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)